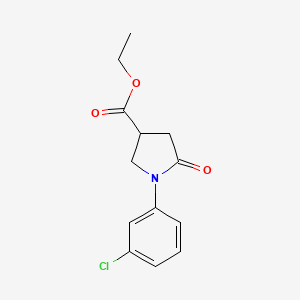
Ethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Ethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate” is a complex organic molecule. It likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a carboxylate group, which is a carbon atom double-bonded to an oxygen atom and single-bonded to a hydroxyl group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds often involve reactions such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound likely involves a pyrrolidine ring substituted with a 3-chlorophenyl group and a 5-oxo group, and a carboxylate group attached to the nitrogen of the pyrrolidine ring .Scientific Research Applications
Ethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate has been studied for its potential applications in drug synthesis. It has been used as a chiral auxiliary in the synthesis of several drugs, including the antifungal agent fluconazole and the anti-inflammatory drug ibuprofen. This compound has also been studied for its potential application in the synthesis of other chiral compounds, such as the anti-diabetic drug metformin.
Mechanism of Action
The mechanism of action of Ethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate is not yet fully understood. However, it is believed to interact with certain enzymes in the body, such as cytochrome P450 enzymes, which play a role in the metabolism of drugs and other molecules. It is also believed to interact with other proteins, such as the enzyme glutathione-S-transferase, which is involved in the detoxification of drugs and other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not yet been fully studied. However, it has been shown to have some effects on the body, such as increasing the activity of certain enzymes, such as cytochrome P450 enzymes, and decreasing the activity of other enzymes, such as glutathione-S-transferase. It has also been shown to have some effects on the expression of certain genes, such as those involved in the metabolism of drugs and other molecules.
Advantages and Limitations for Lab Experiments
The main advantage of using Ethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate in laboratory experiments is its chirality. This means that it can be used to synthesize chiral compounds, which are compounds that have two different configurations, or enantiomers. This makes it useful for the synthesis of drugs and other molecules that require a specific configuration. However, there are some limitations to using this compound in laboratory experiments. For example, it has a relatively low solubility in water, making it difficult to use in aqueous solutions. Additionally, this compound is relatively unstable and can decompose over time, making it difficult to store for long periods of time.
Future Directions
The potential future directions for Ethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate research include further study of its biochemical and physiological effects, as well as its potential applications in drug synthesis. Additionally, further research could be done on the mechanism of action of this compound, as well as its stability and solubility. Finally, further research could be done on the use of this compound in the synthesis of other chiral compounds, such as the anti-diabetic drug metformin.
Synthesis Methods
Ethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate can be synthesized using a method known as the “Mitsunobu reaction.” This method involves the reaction of an aldehyde, an alcohol, and a phosphorus compound to form an ester. In the case of this compound, the aldehyde is 3-chlorophenylacetaldehyde, the alcohol is ethyl 5-oxopyrrolidine-3-carboxylate, and the phosphorus compound is diisopropyl azodicarboxylate. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene.
properties
IUPAC Name |
ethyl 1-(3-chlorophenyl)-5-oxopyrrolidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3/c1-2-18-13(17)9-6-12(16)15(8-9)11-5-3-4-10(14)7-11/h3-5,7,9H,2,6,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGZFNCCYCAAIHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(=O)N(C1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyloxycalix[5]arene](/img/structure/B6337005.png)
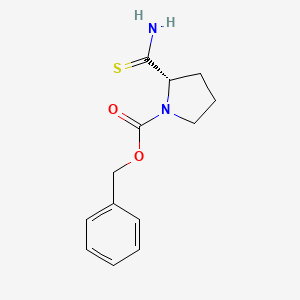

![8-Chloro-1-iodoimidazo[1,5-a]pyrazine](/img/structure/B6337026.png)


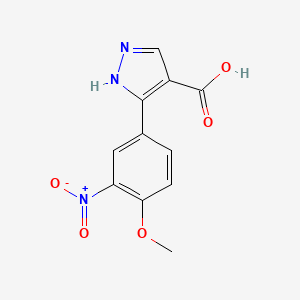
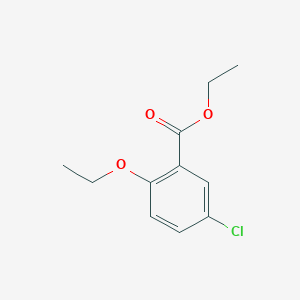

![2,10-Diaza-9-(2-hydroxy-3,5-diiodophenyl)-5,5-dimethyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one](/img/structure/B6337085.png)
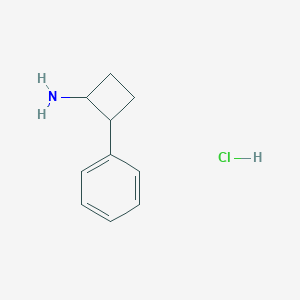
![6-Fluoroimidazo[1,5-a]pyridine](/img/structure/B6337096.png)

